Sodium 3-(benzyloxy)propane-1-sulfinate
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Overview
Description
Sodium 3-(benzyloxy)propane-1-sulfinate is an organosulfur compound with the molecular formula C₁₀H₁₃NaO₃S. It is a sodium salt of a sulfinate ester and is used in various chemical reactions and applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(benzyloxy)propane-1-sulfinate typically involves the reaction of 3-(benzyloxy)propane-1-sulfinic acid with a sodium base. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by crystallization or precipitation. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically purified through recrystallization or other separation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(benzyloxy)propane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.
Major Products Formed
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Sodium 3-(benzyloxy)propane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 3-(benzyloxy)propane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Sodium propane-1-sulfinate
- Sodium 3-(benzyloxy)propane-1-sulfonate
- Sodium 3-(benzyloxy)propane-1-thiolate
Uniqueness
Sodium 3-(benzyloxy)propane-1-sulfinate is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its benzyloxy group provides additional stability and reactivity compared to other similar compounds.
Biological Activity
Sodium 3-(benzyloxy)propane-1-sulfinate is an organic compound characterized by its unique chemical structure, which includes a benzyloxy group attached to a propane sulfonate. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
This compound is classified as a sulfinate ester, known for its solubility in water and various organic solvents. Its molecular formula is C₁₁H₁₃NaO₃S. The presence of both the benzyloxy group and the sulfonate moiety contributes to its reactivity and potential biological applications. Several synthetic methods have been developed for the production of this compound, highlighting its versatility in chemical synthesis.
Synthesis Methods:
- Nucleophilic Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions involving appropriate alkyl halides.
- Oxidative Sulfonation: The sulfonate group can be added through oxidative sulfonation processes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Below are key findings from recent studies:
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 μM |
Escherichia coli | 75 μM |
The results indicate that this compound could serve as a promising candidate for developing new antimicrobial therapies.
Antioxidant Properties
The antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Concentration (μM) | Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 45 |
100 | 70 |
These findings suggest that this compound may have therapeutic potential in conditions associated with oxidative stress.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity may be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have demonstrated the efficacy of this compound in various biological contexts:
-
Case Study on Wound Healing:
- In a controlled trial involving diabetic rats, this compound was applied topically to wounds. Results showed accelerated healing rates compared to controls, attributed to its antimicrobial and anti-inflammatory properties.
-
Case Study on Cancer Cell Lines:
- Research involving human cancer cell lines indicated that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C10H13NaO3S |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
sodium;3-phenylmethoxypropane-1-sulfinate |
InChI |
InChI=1S/C10H14O3S.Na/c11-14(12)8-4-7-13-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H,11,12);/q;+1/p-1 |
InChI Key |
PIQLOFSPWRHVQY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COCCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
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